(4,4-Diethoxycyclohexyl)methanol
Description
(4,4-Dimethoxycyclohexyl)methanol (CAS: 758716-89-1) is a cyclohexane derivative featuring two methoxy groups at the 4,4-positions and a hydroxymethyl substituent. Its molecular formula is C₉H₁₈O₃, with a molecular weight of 174.24 g/mol . The compound’s SMILES notation is COC1(CCC(CC1)CO)OC, and its InChIKey is PXFYBMNWJONODH-UHFFFAOYSA-N, reflecting its stereochemical and functional group arrangement . It is primarily used as a biochemical reagent in research settings .
Properties
Molecular Formula |
C11H22O3 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(4,4-diethoxycyclohexyl)methanol |
InChI |
InChI=1S/C11H22O3/c1-3-13-11(14-4-2)7-5-10(9-12)6-8-11/h10,12H,3-9H2,1-2H3 |
InChI Key |
KSKJVRDYBTXSFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC(CC1)CO)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Reactivity
- Methoxy vs. Fluoro Substituents: The methoxy groups in (4,4-Dimethoxycyclohexyl)methanol enhance solubility in polar solvents (e.g., methanol, dichloromethane) due to their electron-donating nature . In contrast, the fluorine atoms in (4,4-Difluorocyclohexyl)methanol increase electronegativity, making the compound more lipophilic and suitable for medicinal chemistry applications .
- Methylene Group vs. Aromatic Rings: The 4-methylene group in 4-Methylenecyclohexanemethanol introduces unsaturation, enabling Diels-Alder reactions for polymer synthesis . The 4-chlorophenyl group in [1-(4-Chlorophenyl)cyclohexyl]methanol adds aromaticity, facilitating π-π interactions in drug-receptor binding .
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